![molecular formula C9H17F3N2 B1527266 2-[1-(2,2,2-三氟乙基)哌啶-4-基]乙-1-胺 CAS No. 1248157-58-5](/img/structure/B1527266.png)

2-[1-(2,2,2-三氟乙基)哌啶-4-基]乙-1-胺

描述

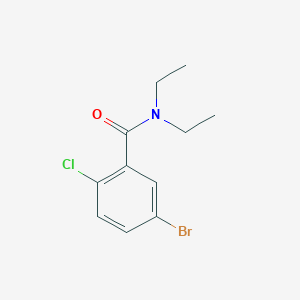

“2-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]ethan-1-amine” is a chemical compound with the molecular formula C9H17F3N2 . It is commonly used as an intermediate in organic synthesis .

Synthesis Analysis

The synthesis of this compound can be achieved through the reaction of piperidine with 1,1,1-trifluoroethanol .Molecular Structure Analysis

The molecular structure of “2-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]ethan-1-amine” consists of a piperidine ring attached to a trifluoroethyl group and an ethanamine group .Chemical Reactions Analysis

This compound is often used as an intermediate in organic synthesis, particularly in the pharmaceutical field .Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . Its boiling point is approximately 189.5±40.0 C at 760 mmHg . The molecular weight of the compound is 210.24 .科学研究应用

- Field : Electrochemistry .

- Application : The compound is used as an electrolyte solvent and diluent in various battery technologies .

- Method : It is added to the electrolyte solution used in batteries due to its low viscosity, low freezing point, low dielectric constant, and high electrochemical stability .

- Results : It improves the cycle and rate capability of Lithium-Sulfur (Li-S) cells . It also helps suppress dendrites in lithium-metal batteries without raising the interfacial impedance .

- Field : Organic Chemistry .

- Application : The compound is used as a synthon in organic synthesis .

- Method : It is involved in various types of reactions, focusing on the stereoselectivity of products .

- Results : The introduction of this functional group into drug molecules often significantly changes the fat solubility of the parent compound, enhances the metabolic stability of the molecule, and affects its biological activities .

- Field : Pharmaceutical Chemistry .

- Application : The compound is used in the determination of ibuprofen, a non-steroid anti-inflammatory drug (NSAID), residue in surface and wastewater samples .

- Method : It is used as a reagent in the analytical procedure .

- Results : It enables the detection and quantification of ibuprofen residues in environmental samples .

Battery Manufacturing

Organic Synthesis

Pharmaceutical Analysis

- Field : Polymer Chemistry .

- Application : The compound is used in the synthesis of poly(fluoroacrylate)s with tunable wettability and improved adhesion for potential application as functional coatings .

- Method : It is achieved via radical copolymerization of 2,2,2-trifluoroethyl α-fluoroacrylate with 2-(trifluoromethyl)acrylic acid, an adhesion-promoting monomer .

- Results : The resulting poly(fluoroacrylate)s exhibited various glass transition temperatures (Tg) depending on their compositions. Tg values increased with increasing MAF contents in the copolymer .

- Field : Organic & Biomolecular Chemistry .

- Application : The compound is used in the S_NAr arylation of peptides with perfluoroaromatics .

- Method : It provides a route by which to install a useful chemical handle that enables both 19 F-NMR analysis and further chemical modification .

- Results : The reactions can lack nucleophile-selectivity, and arylation at multiple oxygen, sulfur and nitrogen-centred nucleophilic side chains can all occur .

- Field : Medicinal Chemistry .

- Application : The compound is used as a semi-flexible linker in PROTAC development for targeted protein degradation .

- Method : It is incorporated into the structure of PROTACs, which are designed to degrade specific proteins within cells .

- Results : The incorporation of this compound into PROTACs can enhance their ability to degrade target proteins .

Polymer Coatings

Peptide Arylation

PROTAC Development

安全和危害

属性

IUPAC Name |

2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17F3N2/c10-9(11,12)7-14-5-2-8(1-4-13)3-6-14/h8H,1-7,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZKCLURVBYBZFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CCN)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]ethan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo[1,1'-biphenyl]-2-yl 4-piperidinylmethyl ether hydrochloride](/img/structure/B1527183.png)